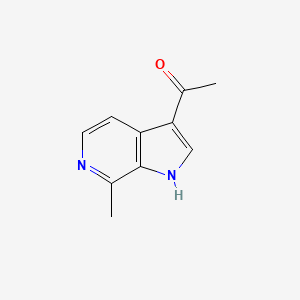
3-Acetyl-7-Methyl-6-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-7-Methyl-6-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are widely used in medicinal chemistry. The compound has the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-7-Methyl-6-azaindole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-acetylindole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-7-Methyl-6-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides
Major Products Formed:
Oxidation: Formation of corresponding oxides
Reduction: Formation of reduced azaindole derivatives
Substitution: Formation of substituted azaindole derivatives
Scientific Research Applications
3-Acetyl-7-Methyl-6-azaindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiproliferative and antioxidant activities.
Medicine: Investigated for its potential as a therapeutic agent, particularly as a tyrosine protein kinase SRC inhibitor.
Industry: Utilized in the development of novel drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 3-Acetyl-7-Methyl-6-azaindole involves its interaction with specific molecular targets. The compound has been shown to inhibit tyrosine protein kinase SRC, which plays a crucial role in cell signaling pathways. By inhibiting this kinase, the compound can exert antiproliferative effects on cancer cells. Molecular docking studies have revealed the structural features responsible for its interaction with the active site of SRC .
Comparison with Similar Compounds
7-Azaindole: Another azaindole derivative with significant biological activities.
3-Acetylindole: A structurally similar compound with different biological properties.
6-Azaindole: Another isomer of azaindole with unique chemical properties
Uniqueness: 3-Acetyl-7-Methyl-6-azaindole is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit tyrosine protein kinase SRC sets it apart from other similar compounds, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(7-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-6-10-8(3-4-11-6)9(5-12-10)7(2)13/h3-5,12H,1-2H3 |
InChI Key |
XAATXCHGBGQSJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1NC=C2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















